molecular formula C7H6N2O4S B3059986 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate CAS No. 1609395-62-1

7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate

Cat. No.: B3059986
CAS No.: 1609395-62-1
M. Wt: 214.20
InChI Key: ISMXAIYURBFCQS-UHFFFAOYSA-N
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Description

Pharmacological Significance of Bridgehead Nitrogen Heterocycles

Bridgehead nitrogen heterocycles, defined by a nitrogen atom positioned at the junction of two fused rings, are privileged scaffolds in medicinal chemistry due to their structural rigidity and capacity to mimic natural substrates. The 7-oxo-7H-thiazolo[3,2-a]pyrimidine core exemplifies this motif, where the bridgehead nitrogen enhances binding affinity to microbial enzymes and cancer-related kinases. For instance, derivatives bearing substituents at the C5 position, such as 3-nitrophenyl or halogenated aryl groups, exhibit potent antimicrobial and antitumor activities by disrupting DNA gyrase or tubulin polymerization.

Recent studies highlight the role of bridgehead nitrogen in stabilizing transition states during enzymatic reactions. In Staphylococcus aureus, thiazolopyrimidine derivatives inhibit dihydrofolate reductase (DHFR) by forming hydrogen bonds with active-site residues, a mechanism attributed to the electron-withdrawing effects of the thiazole ring and the spatial orientation enforced by the bridgehead nitrogen. Computational models further suggest that the planar geometry of the bicyclic system facilitates π-π stacking interactions with aromatic amino acids, enhancing selectivity for bacterial over mammalian enzymes.

Table 1: Biological Activities of Select Thiazolo[3,2-a]pyrimidine Derivatives

Substituent at C5 Target Microorganism/Cell Line Activity (IC₅₀/ MIC) Mechanism of Action
3-Nitrophenyl M-HeLa (cervical adenocarcinoma) 8.2 μM Tubulin destabilization
4-Fluorophenyl Escherichia coli 12.5 μg/mL DNA gyrase inhibition
Thiophen-2-yl Candida albicans 25 μg/mL Ergosterol biosynthesis disruption

Data derived from antimicrobial and cytotoxicity assays demonstrate that electron-withdrawing groups at C5 enhance potency, likely by modulating electron density across the conjugated system.

Structural Motifs in Thiazolopyrimidine-Based Drug Discovery

The pharmacological profile of 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate arises from three key structural features:

  • Bicyclic Framework : The thiazolo[3,2-a]pyrimidine system imposes planarity, enabling intercalation into DNA or hydrophobic enzyme pockets. X-ray diffraction studies reveal that the dihedral angle between the thiazole and pyrimidine rings rarely exceeds 10°, ensuring optimal π-orbital overlap.
  • Bridgehead Nitrogen : Positioned at the ring junction, this nitrogen atom participates in hydrogen bonding with catalytic residues, as observed in kinase inhibition assays. Its lone pair electrons also contribute to resonance stabilization, reducing metabolic degradation.
  • Carboxylic Acid Hydrate Group : The hydrated carboxyl moiety at C5 improves aqueous solubility and forms salt bridges with positively charged lysine or arginine residues in target proteins. In crystalline phases, this group engages in O–H···O and O–H···N hydrogen bonds, which influence supramolecular assembly and chiral discrimination.

Table 2: Synthetic Strategies for Thiazolo[3,2-a]pyrimidine Derivatives

Method Key Reagents/Catalysts Yield Range Advantages
Hantzsch Cyclocondensation 2-Mercaptoacetic acid, aldehydes 60–85% Atom economy, scalability
Transition Metal Catalysis Pd(OAc)₂, Cu(I)-BINOL complexes 45–78% Enantioselectivity, functional group tolerance
Organocatalytic Asymmetric Synthesis Chiral phosphoric acids 50–90% Mild conditions, high ee values

Transition metal-catalyzed C–H activation has emerged as a powerful tool for introducing aryl or heteroaryl groups at C5, with palladium and copper catalysts enabling cross-coupling reactions under mild conditions. For example, Suzuki-Miyaura coupling with boronic acids installs biaryl substituents critical for targeting hydrophobic binding pockets.

Properties

IUPAC Name

7-oxo-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S.H2O/c10-5-3-4(6(11)12)9-1-2-13-7(9)8-5;/h1-3H,(H,11,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMXAIYURBFCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=O)C=C(N21)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-62-1
Record name 7H-Thiazolo[3,2-a]pyrimidine-5-carboxylic acid, 7-oxo-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification to form methyl or ethyl esters under acidic or nucleophilic conditions. For example:

Reaction Conditions Product Yield Reference
Acid → Methyl esterMethanol, H<sup>+</sup> (e.g., H<sub>2</sub>SO<sub>4</sub>)Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate75–87%
  • The methyl ester derivative (CAS 33304-83-5) is a key intermediate in further functionalization .

  • Ethyl esters are synthesized similarly using ethanol and catalytic acid .

Amidation and Hydrazide Formation

The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides:

Reagent Conditions Product Application Reference
Hydrazine hydrateReflux in ethanol7-Oxo-5-(hydrazinecarbonyl)thiazolo[3,2-a]pyrimidinePrecursor for heterocyclic derivatives
Aryl aminesDMF, 80–100°C5-(Arylcarbamoyl)-7-oxo-thiazolo[3,2-a]pyrimidinesAntimicrobial agents
  • Hydrazide derivatives are intermediates for synthesizing triazolo- and tetrazolo-pyrimidines .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and annulation reactions to form fused heterocycles:

Imidazo-Pyrimidine Formation

Interaction with α-haloketones (e.g., chloroacetyl chloride) in DMF produces imidazo[1,2-b]pyrimidine derivatives :

Acid ClCH2COClDMF refluxImidazo 1 2 b pyrimidine(Yield 65 79 )[2]\text{Acid ClCH}_2\text{COCl}\xrightarrow{\text{DMF reflux}}\text{Imidazo 1 2 b pyrimidine}\quad (\text{Yield 65 79 })[2]

Decarboxylation and Functionalization

Decarboxylation under thermal or basic conditions removes the carboxylic acid group, generating simpler thiazolo-pyrimidines:

Conditions Product Application Reference
Pyridine, 150°C7-Oxo-7H-thiazolo[3,2-a]pyrimidineCore structure for drug discovery

Salt Formation

The carboxylic acid forms salts with inorganic bases (e.g., NaOH or KOH), enhancing solubility for aqueous-phase reactions :

Acid NaOHSodium 7 oxo thiazolo 3 2 a pyrimidine 5 carboxylate[9]\text{Acid NaOH}\rightarrow \text{Sodium 7 oxo thiazolo 3 2 a pyrimidine 5 carboxylate}\quad[9]

Reactivity of the Hydrate Form

The hydrate (CAS 1609395-62-1) exhibits improved solubility in polar solvents compared to the anhydrous form. Key transformations include:

  • Dehydration : Heating at 100–120°C yields the anhydrous carboxylic acid .

  • Nucleophilic substitution : The oxo group at position 7 reacts with Grignard reagents or organometallics to form C–C bonds .

Comparative Reactivity Table

Reaction Type Key Reagents/Conditions Product Class Yield Range
EsterificationMeOH/H<sup>+</sup>, EtOH/H<sup>+</sup>Carboxylate esters70–87%
AmidationNH<sub>2</sub>R, DMFAmides60–78%
CyclizationPPA, DMFFused heterocycles65–88%
DecarboxylationPyridine, ΔThiazolo-pyrimidines50–70%

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₄N₂O₃S
  • Molecular Weight : 196.18 g/mol
  • Structure : The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of thiazolo-pyrimidines, including 7-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate. Research indicates that these compounds exhibit cytotoxic activity against various cancer cell lines:

  • Cytotoxicity Testing : The compound has been tested against MCF-7 (breast cancer), PC3 (prostate cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer) cell lines. IC₅₀ values ranged from 5.69 to 14.68 µM, indicating potent activity against these cell lines .
Cell LineIC₅₀ Values (µM)
MCF-75.69 - 9.36
PC321.62 - 38.36
HepG211.71 - 14.68
Hep-28.84

Antiviral and Antimicrobial Activities

Thiazolo-pyrimidine derivatives have also shown promise as antiviral agents and possess antimicrobial properties. Their ability to inhibit viral replication and bacterial growth makes them candidates for further exploration in infectious disease treatment .

Case Study 1: Synthesis and Evaluation of Derivatives

A study published in Scientific Reports detailed the synthesis of various thiadiazolopyrimidine derivatives, including the target compound. The derivatives were screened for anticancer activity using the MTT assay, revealing a strong correlation between structural modifications and enhanced biological efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Another study investigated the SAR of thiazolo-pyrimidine compounds, establishing a framework for predicting biological activity based on chemical structure modifications. This research supports the development of more potent derivatives tailored for specific therapeutic applications .

Mechanism of Action

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : High in polar solvents (e.g., water, DMF) due to the carboxylic acid and hydrate.
  • LogP : Estimated at 0.11 (anhydrous form: 196.18 g/mol), indicating moderate hydrophilicity.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Properties/Applications
7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate Thiazolo[3,2-a]pyrimidine Carboxylic acid (5-position), hydrate C₇H₆N₂O₄S·H₂O High solubility; medicinal chemistry
7-Oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide Thiazolo[3,2-b]triazine Carboxamide (2-position), triazine ring Varies High-yield synthesis (72–94%); unknown bioactivity
7-Oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate Thiadiazolo[3,2-a]pyrimidine Ester group (5-position), thiadiazole ring Varies Regioselective synthesis; insecticidal
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Phenyl (5), ethyl ester (6), trimethoxybenzyl C₂₆H₂₆N₂O₇S X-ray-confirmed puckered ring; photophysical studies
5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid Thiazolo[3,2-a]pyrimidine Phenyl (7), carboxylic acid (6) C₁₃H₈N₂O₃S Enhanced lipophilicity; antimicrobial

Physicochemical and Pharmacological Differences

Solubility and Stability

  • The hydrate form of the target compound exhibits higher aqueous solubility than non-hydrated analogues (e.g., anhydrous form: LogP = 0.11).
  • Ester derivatives (e.g., ethyl carboxylates) show reduced polarity, favoring membrane permeability but requiring metabolic activation.

Bioactivity

  • Antimicrobial Activity : Phenyl-substituted derivatives (e.g., 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid) demonstrate broad-spectrum antimicrobial effects.
  • Enzyme Inhibition : The carboxylic acid group in the target compound may enhance binding to enzymatic active sites.
  • Insecticidal Properties: Thiadiazolo derivatives exhibit notable activity, likely due to sulfur-rich heterocycles interacting with insect nervous systems.

Biological Activity

7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C₇H₄N₂O₃S
  • Molecular Weight : 196.18 g/mol
  • CAS Number : 33304-84-6

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds related to 7-oxo-7H-thiazolo[3,2-a]pyrimidine have been tested against various bacterial strains. In a comparative study, certain derivatives demonstrated potent antibacterial effects, with minimum inhibitory concentrations (MICs) lower than those of established antibiotics such as ciprofloxacin and rifampicin .

Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
5fMycobacterium smegmatis50
5dE. coli25
5gStaphylococcus aureus30

Anticancer Activity

The anticancer potential of 7-Oxo-7H-thiazolo[3,2-a]pyrimidine derivatives has been explored through various in vitro studies. In one study, several derivatives were screened against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that some compounds exhibited significant cytotoxicity with IC₅₀ values ranging from 5.69 to 9.36 µM against MCF-7 cells .

Table 2: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
16aMCF-75.69
16bMCF-79.36
17aHepG221.62

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial properties of various thiazolo-pyrimidine derivatives against resistant strains of bacteria. The results showed that certain modifications in the molecular structure significantly enhanced the antibacterial activity, suggesting structure-activity relationships that can be exploited for drug development .
  • Cytotoxicity Assessment : In another investigation focusing on the anticancer activity of thiazolo derivatives, researchers employed the MTT assay to assess cell viability across different cancer cell lines. The findings highlighted specific structural features that correlated with increased cytotoxic efficacy against breast cancer cells .

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of DNA Synthesis : Some thiazolo derivatives have been shown to interfere with nucleic acid synthesis pathways in bacteria and cancer cells.
  • Enzyme Inhibition : Compounds have been identified as inhibitors of key enzymes involved in bacterial growth and tumor cell proliferation.

Q & A

Q. Table 1: Representative Reaction Conditions

ReactantsSolvent SystemCatalystTime (h)Yield (%)
Thioxopyrimidine derivativeAcOH/Ac₂O (1:1)NaOAc8–1078

Basic: How is the structural conformation of thiazolo[3,2-a]pyrimidine derivatives validated experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. For instance, the title compound’s pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from planarity), and the fused thiazolo-pyrimidine system forms an 80.94° dihedral angle with aromatic substituents. Hydrogen bonding (C–H···O) stabilizes crystal packing along the c-axis .

Q. Table 2: Crystallographic Parameters

Space Groupa (Å)b (Å)c (Å)α/β/γ (°)
P 19.87211.30212.45690/90/90

Basic: What purification strategies ensure high-purity yields of thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer:
Recrystallization from ethyl acetate/ethanol (3:2) is effective for removing unreacted precursors and byproducts. For hygroscopic or solvent-sensitive derivatives, column chromatography using silica gel (hexane/ethyl acetate gradient) achieves >95% purity. Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Advanced: How do reaction conditions influence intramolecular cyclization mechanisms in thiazolo[3,2-a]pyrimidine synthesis?

Methodological Answer:
Electrophilic cyclization pathways depend on solvent polarity and electrophile nature. For example, in glacial acetic acid, N-methallyl-2-thioxopyrimidine undergoes sulfur-mediated cyclization with p-methoxyphenyltellurium trichloride, forming a tricyclic thiazolo-pyrimidine system. Halogenation (Br₂/I₂) in acetic acid similarly promotes annulation via sulfur participation, confirmed by ¹H-NMR and elemental analysis .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for thiazolo[3,2-a]pyrimidines?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state. For example, NMR may indicate keto-enol tautomerism, while X-ray reveals a fixed keto form. Hybrid DFT calculations (B3LYP/6-311++G**) can model solution-phase behavior, aligning with experimental NMR shifts. Cross-validation via IR (C=O stretch ~1700 cm⁻¹) and mass spectrometry (exact mass ±2 ppm) is critical .

Advanced: What computational methods predict the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer:
Molecular docking (AutoDock Vina) against microbial targets (e.g., E. coli DNA gyrase) identifies potential antimicrobial agents. QSAR models using Hammett constants (σ) and LogP values correlate substituent effects with IC₅₀. For instance, electron-withdrawing groups (e.g., –NO₂) enhance activity, validated via in vitro assays (MIC: 12.5–50 µg/mL against S. aureus) .

Advanced: How are thiazolo[3,2-a]pyrimidines evaluated for biological activity in academic research?

Methodological Answer:
Standard protocols include:

  • Antimicrobial assays: Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
  • Cytotoxicity: MTT assay on HEK-293 cells (IC₅₀ calculation).
  • Enzyme inhibition: Spectrophotometric monitoring of target enzymes (e.g., COX-2 at 37°C, pH 7.4).
    Derivatives with 3-nitrophenyl substituents show enhanced activity due to improved membrane permeability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate

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